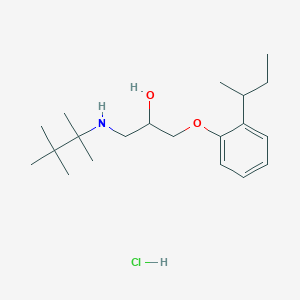

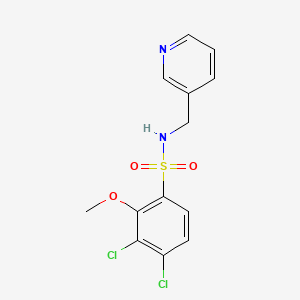

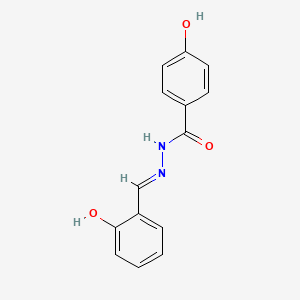

![molecular formula C11H10N2 B2672874 1H,2H,3H-pyrrolo[2,3-b]quinoline CAS No. 40041-77-8](/img/structure/B2672874.png)

1H,2H,3H-pyrrolo[2,3-b]quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1H,2H,3H-pyrrolo[2,3-b]quinoline is a type of pyrroloquinoline, a class of compounds that have been studied for their potential applications in various fields . For instance, 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives have been synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .

Synthesis Analysis

A series of uniquely functionalized 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were synthesized in one to two steps by utilizing a post-Ugi modification strategy . Other methods for the synthesis of 3H-pyrrolo[2,3-c]quinolines have been reviewed, with methods being divided into categories depending on the ring closed in the final step .Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[3,2-h]quinoline has been analyzed . These molecules possess hydrogen bond donor (pyrrole) and acceptor (pyridine) groups, which leads to the formation of cyclic dimers in their crystals .Chemical Reactions Analysis

The chemical reactions of this compound derivatives have been studied. For example, 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrolo[3,2-h]quinoline have been analyzed . For instance, its density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties have been reported .科学的研究の応用

Synthesis and Chemical Properties

1H,2H,3H-pyrrolo[2,3-b]quinoline and its derivatives have been extensively explored for their potential applications in organic synthesis, medicinal chemistry, and material science. One application includes the synthesis of the alkaloids luotonin A and camptothecin through an intramolecular hetero Diels-Alder (Povarov) approach, demonstrating the compound's utility in complex organic syntheses (Twin & Batey, 2004). Additionally, the structure has been manipulated in the catalyst-free synthesis of pyrrolo[1,2-a]quinolines, showcasing its versatility and environmental friendliness due to water being the only byproduct (Wu et al., 2017).

Analytical and Spectroscopic Studies

Research on 1H-pyrrolo[2,3-b]quinoline derivatives extends into analytical and spectroscopic studies. For example, complexes of water with 1H-pyrrolo[3,2-h]quinoline have been studied to understand hydrogen bonding dynamics, offering insights into solvent interactions at the molecular level (Nosenko et al., 2008).

Material Science and Sensing Applications

In material science, derivatives of 1H-pyrrolo[2,3-b]quinoline, such as fluorinated calix[4]pyrrole and dipyrrolylquinoxaline, have been used as neutral anion receptors. These derivatives exhibit enhanced affinities for anions like fluoride, chloride, or dihydrogen phosphate, demonstrating potential applications in sensing technologies (Anzenbacher et al., 2000).

Medicinal Chemistry and Drug Discovery

Pyrroloquinolines, including those based on the this compound framework, have been identified as valuable scaffolds in drug discovery. Their structural diversity allows for the synthesis of compounds with varied biological activities, including anticancer properties. This highlights the scaffold's role in generating molecules with potential therapeutic applications (Solomon & Lee, 2011).

作用機序

While the specific mechanism of action of 1H,2H,3H-pyrrolo[2,3-b]quinoline is not mentioned in the search results, related compounds have shown potential in various applications. For instance, 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3, which play an essential role in various types of tumors .

Safety and Hazards

将来の方向性

The future directions of research on 1H,2H,3H-pyrrolo[2,3-b]quinoline could involve further exploration of its potential applications in various fields. For example, 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3, suggesting potential for cancer therapy . Additionally, 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives have shown potential for antileishmanial efficacy .

特性

IUPAC Name |

2,3-dihydro-1H-pyrrolo[2,3-b]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-2-4-10-8(3-1)7-9-5-6-12-11(9)13-10/h1-4,7H,5-6H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRUALMKALWZMER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=NC3=CC=CC=C3C=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

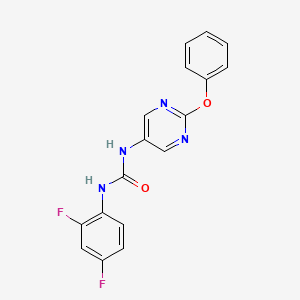

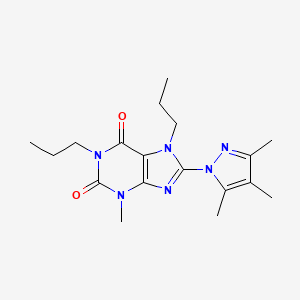

![N-(2,3-dimethylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2672795.png)

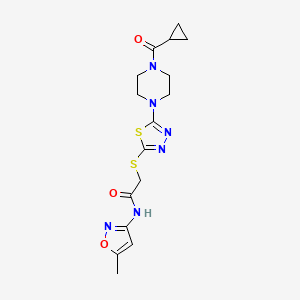

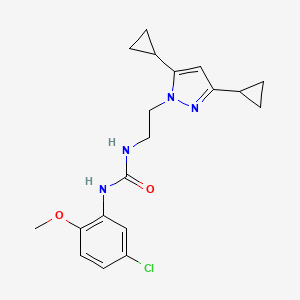

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2672800.png)

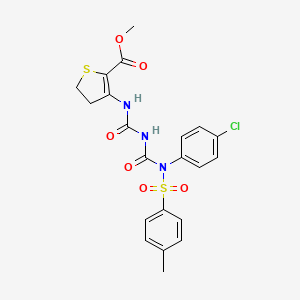

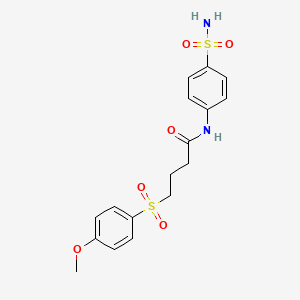

![2-(4,5-dimethoxy-2-((4-methylpiperidin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2672803.png)

![[6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B2672807.png)